2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative characterized by:
- A 3,4-dichlorophenyl group at position 1, contributing electron-withdrawing effects and influencing lipophilicity.
- A pyridin-3-yl moiety at position 4, providing hydrogen-bonding capability and aromatic interactions.
- A carbonitrile group at position 3, enhancing molecular polarity.
- A ketone at position 5 and amino group at position 2, critical for reactivity and intermolecular interactions.
This scaffold is synthesized via condensation of substituted anilines and cyclohexanedione derivatives in ethanol/piperidine, followed by spectroscopic validation (IR, NMR, mass spectrometry) .
Properties
CAS No. |
312535-47-0 |
|---|---|
Molecular Formula |
C21H16Cl2N4O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H16Cl2N4O/c22-15-7-6-13(9-16(15)23)27-17-4-1-5-18(28)20(17)19(14(10-24)21(27)25)12-3-2-8-26-11-12/h2-3,6-9,11,19H,1,4-5,25H2 |
InChI Key |
QRTBBZWUXIBFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)Cl)Cl)N)C#N)C4=CN=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the hexahydroquinoline core.
Introduction of functional groups: The amino, dichlorophenyl, pyridinyl, and carbonitrile groups are introduced through various substitution and addition reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Coupling reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Properties
- Electron-Withdrawing Groups (EWGs): Chlorine (Cl) increases lipophilicity and metabolic stability but may reduce solubility . Fluorine (F) enhances bioavailability due to its small size and high electronegativity . Nitro (NO₂) groups improve reactivity but are prone to metabolic reduction, leading to instability .
Heterocyclic Moieties:
Structural and Crystallographic Insights
- Hydrogen Bonding: Pyridine-containing analogs exhibit stronger intermolecular interactions than thiophene derivatives, as shown in graph set analyses (e.g., Etter’s method in ).
- Ring Puckering: The hexahydroquinoline core adopts boat or chair conformations depending on substituents, analyzed via Cremer-Pople coordinates .
Biological Activity
2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multi-component reaction involving 3,5-cyclohexanedione, 2,4-dichlorobenzaldehyde, malononitrile, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. This method has been reported to yield high purity and yield of the target compound .
Biological Activity Overview
The biological activities of this compound have been extensively studied. Key areas of focus include:
-
Anticancer Activity :
- Various derivatives of the compound have shown promising anticancer properties against multiple human tumor cell lines. For instance, compounds derived from similar structures demonstrated significant antiproliferative effects with IC50 values in the low micromolar range against colon carcinoma and melanoma cells .
- Mechanistic studies revealed that these compounds disrupt microtubule formation and induce G2/M cell cycle arrest in cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the dichlorophenyl group enhances its potency against cancer cells due to increased lipophilicity and interaction with cellular targets .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1a | HT-29 | 0.5 |
| 1b | HCT116 | 0.8 |
| 1c | MCF7 | 1.2 |
| 1d | EA.hy926 | 0.6 |
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | E. coli | 0.25 μg/mL |
| 1b | S. aureus | 0.5 μg/mL |
| 1c | C. albicans | 0.75 μg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
